molecular formula C5H12OS B6150432 2-sulfanylpentan-1-ol CAS No. 2101307-90-6

2-sulfanylpentan-1-ol

Cat. No.: B6150432
CAS No.: 2101307-90-6
M. Wt: 120.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-sulfanylpentan-1-ol is an organic compound with the molecular formula C5H12OS. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom, making it a member of the sulfanyl alcohol family. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-sulfanylpentan-1-ol can be synthesized through various methods. One common approach involves the reaction of 1-pentanol with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure higher yields and purity. These methods often include the use of specialized reactors and purification processes, such as distillation or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-sulfanylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiol group (-SH) into a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The thiol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Various reduced thiol derivatives.

    Substitution: Alkyl or acyl substituted thiols.

Scientific Research Applications

2-sulfanylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the flavor and fragrance industry to impart specific scents and flavors to products.

Mechanism of Action

The mechanism by which 2-sulfanylpentan-1-ol exerts its effects is primarily through its thiol group. Thiols are known to interact with various biological molecules, including proteins and enzymes, by forming disulfide bonds or undergoing redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-sulfanylhexan-1-ol: Another thiol with a similar structure but a different carbon chain length.

    4-methyl-4-sulfanylpentan-2-one: A thiol with a different functional group arrangement.

Uniqueness

2-sulfanylpentan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its particular arrangement of atoms allows it to participate in unique chemical reactions and interactions, making it valuable in various applications.

Properties

CAS No.

2101307-90-6

Molecular Formula

C5H12OS

Molecular Weight

120.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.